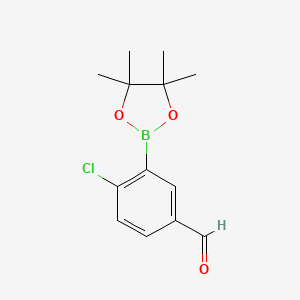
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine
Vue d'ensemble
Description
4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine (4-FEP) is a synthetic compound belonging to the class of heterocyclic compounds known as pyrazolopiperidines. As a relatively new compound, 4-FEP is gaining increasing interest from the scientific community due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis of Crizotinib Intermediate
The compound is also a key intermediate in the synthesis of Crizotinib, an anti-cancer medication. A robust three-step synthesis method for this compound has been developed, indicating its importance in pharmaceutical manufacturing and its potential scale-up for industrial production (Steven J. Fussell et al., 2012).
Cannabinoid Receptor Antagonism
Furthermore, pyrazole derivatives related to the compound have been investigated for their role as cannabinoid receptor antagonists. These compounds are designed to aid in characterizing cannabinoid receptor binding sites and could serve as pharmacological tools or potential therapeutic agents for mitigating the adverse effects of cannabinoids (R. Lan et al., 1999).
Antiviral and Cytotoxic Agents
Derivatives of this compound have also been synthesized and screened for their antiviral and antitumor activities, indicating a broad spectrum of potential pharmacological applications. Some derivatives exhibited activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, especially against leukemia cell lines (H. El-Subbagh et al., 2000).
Dopamine D4 Receptor Ligands
Moreover, certain derivatives have been identified as ligands for the human dopamine D4 receptor, suggesting their potential use in the treatment of psychiatric disorders or as tools for studying neurotransmission (M. Rowley et al., 1997).
Mécanisme D'action
Target of Action
The primary target of 4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)piperidine is the receptor for calcitonin gene-related peptide (CGRP) . CGRP and its receptors are found in areas of the central and peripheral nervous system that are important for the transmission of pain .
Mode of Action
This compound blocks the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain . By blocking the binding of CGRP, it is believed to inhibit the transmission of pain signals that lead to migraine headaches .
Biochemical Pathways
The biochemical pathway affected by this compound is the CGRP pathway. CGRP is a primary neuropeptide involved in the pathophysiology of migraine . During migraine attacks, CGRP activates these receptors and facilitates the transmission of pain impulses .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the transmission of pain signals that lead to migraine headaches . This is achieved by blocking the binding of CGRP to its receptors within the areas of the central and peripheral nervous system that are important for the transmission of pain .
Propriétés
IUPAC Name |
4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)7-16-6-9(5-15-16)8-1-3-14-4-2-8/h5-6,8,14H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMAMHAGMKHSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(N=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



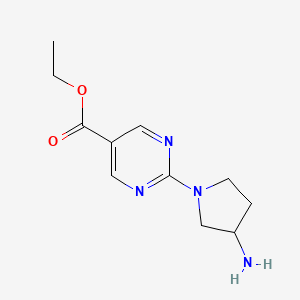
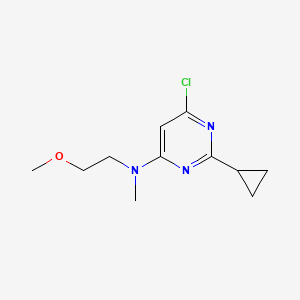
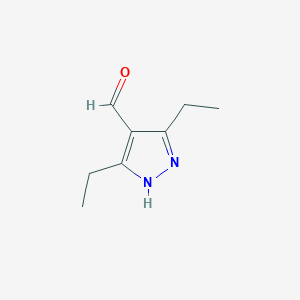

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)
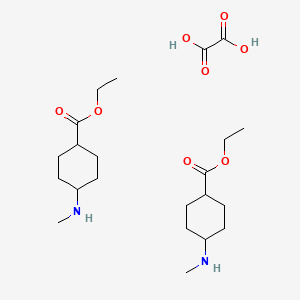
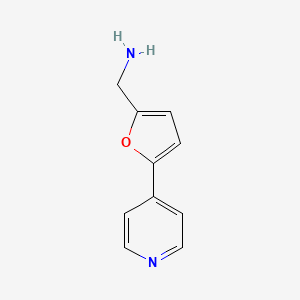
![[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride](/img/structure/B1492500.png)
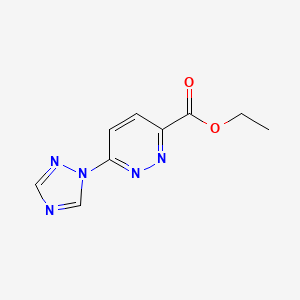
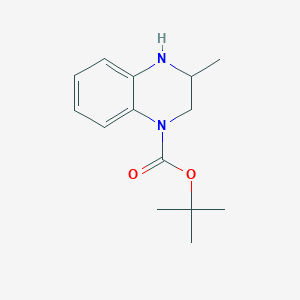

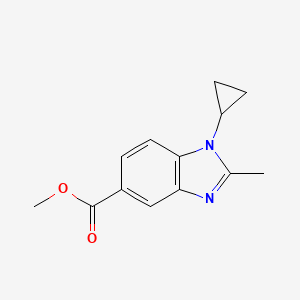
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
